Pnmt-IN-1
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Overview
Description
Pnmt-IN-1 is a specific inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for converting norepinephrine to epinephrine. This compound has shown significant potential in scientific research due to its high specificity and potency, with a Ki value of 1.2 nM and an IC50 value of 81 nM .
Preparation Methods
Chemical Reactions Analysis
Pnmt-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to remove oxygen-containing groups, which may affect the compound’s solubility and stability.
Scientific Research Applications
Pnmt-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties.
Biology: Researchers use this compound to investigate the role of PNMT in various biological processes, including neurotransmitter regulation and stress response.
Medicine: this compound is being explored as a potential therapeutic agent for conditions related to dysregulated epinephrine production, such as hypertension and certain psychiatric disorders.
Industry: The compound is used in the development of new drugs and in the study of enzyme kinetics and drug interactions
Mechanism of Action
Pnmt-IN-1 exerts its effects by binding to the active site of phenylethanolamine N-methyltransferase, preventing the enzyme from converting norepinephrine to epinephrine. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the access of the substrate to the active site. The molecular targets involved include the active site residues of PNMT, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Pnmt-IN-1 is unique among PNMT inhibitors due to its high specificity and potency. Similar compounds include:
Inhibitor 3: Another potent PNMT inhibitor that works by interfering with the enzyme’s ability to interact with its cofactor or substrate.
DNMT1 and DNMT3b inhibitors: These compounds also inhibit PNMT but with lower specificity and higher IC50 values compared to this compound. This compound stands out due to its lower Ki and IC50 values, making it a more effective inhibitor for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H36Cl2N8O5 |
---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[4-(7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)butyl]amino]butanoic acid |
InChI |
InChI=1S/C27H36Cl2N8O5/c28-17-5-4-15-14(9-32-10-16(15)20(17)29)3-1-2-7-36(8-6-18(30)27(40)41)11-19-22(38)23(39)26(42-19)37-13-35-21-24(31)33-12-34-25(21)37/h4-5,12-14,18-19,22-23,26,32,38-39H,1-3,6-11,30H2,(H,40,41)(H2,31,33,34)/t14?,18-,19+,22?,23-,26+/m0/s1 |
InChI Key |
VHXBLPZYVDYOPX-LKVYZCAXSA-N |
Isomeric SMILES |
C1C(C2=C(CN1)C(=C(C=C2)Cl)Cl)CCCCN(CC[C@@H](C(=O)O)N)C[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1C(C2=C(CN1)C(=C(C=C2)Cl)Cl)CCCCN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
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